4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H3BrClIN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of pyrrolopyridine derivatives using reagents such as phosphorus oxychloride, sodium nitrite, and phosphorus pentachloride . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrrolopyridine derivatives .
Scientific Research Applications
4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Studies: This compound is used in the study of cell signaling pathways and the development of inhibitors for specific enzymes.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as kinases and other enzymes. By binding to the active sites of these proteins, it can inhibit their activity, leading to downstream effects on cellular processes such as proliferation, migration, and apoptosis . The specific pathways involved may include the RAS-MEK-ERK and PI3K-Akt signaling pathways .
Comparison with Similar Compounds
4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine can be compared with other halogenated pyrrolopyridine derivatives, such as:
These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its specific halogenation pattern, which may confer distinct properties and applications .
Properties
Molecular Formula |
C7H3BrClIN2 |
---|---|
Molecular Weight |
357.37 g/mol |
IUPAC Name |
4-bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H3BrClIN2/c8-4-2-11-7(9)6-3(4)1-5(10)12-6/h1-2,12H |
InChI Key |
IUSIKNPRJUZNES-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1C(=CN=C2Cl)Br)I |
Origin of Product |
United States |
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